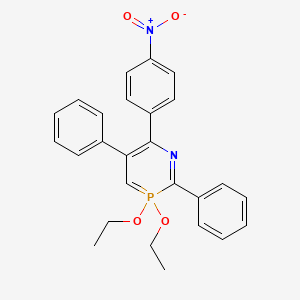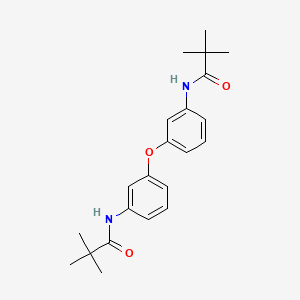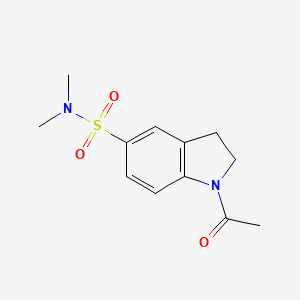![molecular formula C27H20N4O6 B11112140 4,4'-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol)](/img/structure/B11112140.png)
4,4'-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL typically involves a multi-step process. One common method includes the condensation reaction between 4-nitrobenzaldehyde and 4-aminophenol under acidic conditions to form the intermediate Schiff base. This intermediate is then further reacted with another equivalent of 4-nitrobenzaldehyde to yield the final product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, the nitro groups can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-HYDROXY-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}PHENOL
- 4-(4-HYDROXY-3-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}PHENOL
Uniqueness
The presence of nitro groups in 4-(4-HYDROXY-3-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)-2-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}PHENOL distinguishes it from similar compounds. These nitro groups contribute to its unique redox properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H20N4O6 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-[(4-nitrophenyl)methylideneamino]phenyl]methyl]-2-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C27H20N4O6/c32-26-11-5-20(14-24(26)28-16-18-1-7-22(8-2-18)30(34)35)13-21-6-12-27(33)25(15-21)29-17-19-3-9-23(10-4-19)31(36)37/h1-12,14-17,32-33H,13H2 |
InChI Key |
KDKVIEAZLGRZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11112075.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine](/img/structure/B11112086.png)

![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11112095.png)
![3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B11112098.png)
![2-(2-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112105.png)
![2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide](/img/structure/B11112107.png)
![2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol](/img/structure/B11112115.png)


![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11112124.png)


![2-chloro-N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide](/img/structure/B11112154.png)
